molecular formula C13H15BF4O3 B13691777 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester

Cat. No.: B13691777
M. Wt: 306.06 g/mol
InChI Key: UHFROOPERDUWOF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Fluoro-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding aryl compound without the boronic ester group.

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is used in various scientific research applications:

    Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of boron-containing drugs for cancer therapy.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically halides or pseudohalides, and the pathways involve the formation of a palladium complex intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 3-(Trifluoromethoxy)phenylboronic Acid Pinacol Ester
  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid

Uniqueness

3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide unique electronic properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3

InChI Key

UHFROOPERDUWOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)(F)F

Origin of Product

United States

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